3-(Bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole
Overview
Description
Trifluoromethylpyridines and their derivatives are widely used in the agrochemical and pharmaceutical industries . The biological activities of these derivatives are thought to be due to the unique physicochemical properties of the fluorine atom and the unique characteristics of the pyridine moiety .
Synthesis Analysis
The synthesis of trifluoromethylpyridines and their derivatives is a topic of ongoing research . One example involves the preparation of 5-Bromo-2-methoxy-3-(trifluoromethyl)pyridine from 2,3-CTF, which is used as a key intermediate for the preparation of icenticaftor .Molecular Structure Analysis
The molecular structure of trifluoromethylpyridines and their derivatives can be complex, and their analysis often involves techniques such as NMR spectroscopy .Chemical Reactions Analysis
The chemical reactions involving trifluoromethylpyridines and their derivatives are diverse and can be influenced by various factors .Physical And Chemical Properties Analysis
The physical and chemical properties of trifluoromethylpyridines and their derivatives can vary widely depending on the specific compound .Scientific Research Applications
Synthesis and Characterization in Organic Chemistry :
- Pace et al. (2004) explored the photochemistry of fluorinated heterocyclic compounds, including 1,2,4-oxadiazoles. They focused on the synthesis of fluorinated 1,3,4-oxadiazoles and 1,2,4-triazoles, emphasizing the importance of fluorinated oxadiazoles in organic synthesis (Pace et al., 2004).
- Kettner et al. (2015) reported the synthesis and crystal structure of bi-oxadiazole derivatives, featuring the trifluoromethyl group, to evaluate their suitability for energetic materials (Kettner et al., 2015).
Chemical Reactivity and Transformations :
- Yang et al. (2007) studied the reaction of 5-(Difluoroiodomethyl)-3-phenyl-1,2,4-oxadiazole with various unsaturated compounds, leading to difluoromethylenated 1,2,4-oxadiazole-containing compounds (Yang et al., 2007).
- Qin and Zard (2015) demonstrated a radical-based route to 2-(trifluoromethyl)-1,3,4-oxadiazoles, showing the potential for creating medicinally relevant triazoles (Qin & Zard, 2015).
Application in Drug Synthesis and Biological Activities :
- Ustabaş et al. (2020) synthesized a compound containing 1,3,4-oxadiazole and evaluated its antimicrobial activity, highlighting the potential biological applications of oxadiazole derivatives (Ustabaş et al., 2020).
- Santhanalakshmi et al. (2022) discussed the anti-inflammatory characteristics of 1,3,4-oxadiazole compounds, showing their relevance in pharmacological research (Santhanalakshmi et al., 2022).
Mechanism of Action
Target of Action
Compounds with trifluoromethyl groups are known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials .
Mode of Action
The trifluoromethyl group is known to interact with carbon-centered radical intermediates . This interaction could potentially influence the compound’s mode of action.
Biochemical Pathways
The trifluoromethyl group is known to be involved in many recently tested catalytic trifluoromethylation reactions . These reactions could potentially be part of the biochemical pathways affected by this compound.
Pharmacokinetics
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals , which suggests that it could influence the compound’s pharmacokinetic properties.
Result of Action
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that it could have significant molecular and cellular effects.
Action Environment
The trifluoromethyl group is known to play an increasingly important role in pharmaceuticals, agrochemicals, and materials , suggesting that environmental factors could potentially influence its action.
Safety and Hazards
Future Directions
Properties
IUPAC Name |
3-(bromomethyl)-5-(trifluoromethyl)-1,2,4-oxadiazole | |
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Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI |
InChI=1S/C4H2BrF3N2O/c5-1-2-9-3(11-10-2)4(6,7)8/h1H2 | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
InChI Key |
YVPVZXKCPVFONX-UHFFFAOYSA-N | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Canonical SMILES |
C(C1=NOC(=N1)C(F)(F)F)Br | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Formula |
C4H2BrF3N2O | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Molecular Weight |
230.97 g/mol | |
Source | PubChem | |
URL | https://pubchem.ncbi.nlm.nih.gov | |
Description | Data deposited in or computed by PubChem | |
Retrosynthesis Analysis
AI-Powered Synthesis Planning: Our tool employs the Template_relevance Pistachio, Template_relevance Bkms_metabolic, Template_relevance Pistachio_ringbreaker, Template_relevance Reaxys, Template_relevance Reaxys_biocatalysis model, leveraging a vast database of chemical reactions to predict feasible synthetic routes.
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Strategy Settings
Precursor scoring | Relevance Heuristic |
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Min. plausibility | 0.01 |
Model | Template_relevance |
Template Set | Pistachio/Bkms_metabolic/Pistachio_ringbreaker/Reaxys/Reaxys_biocatalysis |
Top-N result to add to graph | 6 |
Feasible Synthetic Routes
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